Nitrosation pH Optimum and Rate Constant Differentiation vs. Pro-Gly, Pro-Hyp, and Pro-Glu
N-Nitroso-Pro-Ser (this compound) displays a nitrosation pH optimum of 2.9 and a pH-dependent third-order rate constant of 0.18 M⁻² s⁻¹ at 25°C, which differs measurably from the three other N-terminal proline dipeptides studied under identical conditions [1]. This places its reactivity between the faster-nitrosating Pro-Gly (pH 2.7, k = 0.26 M⁻² s⁻¹) and the similarly slow Pro-Hyp (pH 2.7, k = 0.19 M⁻² s⁻¹), while being substantially slower than Pro-Glu (pH 3.0, k = 0.29 M⁻² s⁻¹) [1].
| Evidence Dimension | Nitrosation kinetics (pH optimum; third-order rate constant k at 25°C) |
|---|---|
| Target Compound Data | Pro-Ser: pH optimum 2.9; k = 0.18 M⁻² s⁻¹ |
| Comparator Or Baseline | Pro-Gly: pH 2.7, k = 0.26 M⁻² s⁻¹; Pro-Hyp: pH 2.7, k = 0.19 M⁻² s⁻¹; Pro-Glu: pH 3.0, k = 0.29 M⁻² s⁻¹ |
| Quantified Difference | Δk vs. Pro-Gly: −0.08 M⁻² s⁻¹ (−30.8%); Δk vs. Pro-Glu: −0.11 M⁻² s⁻¹ (−37.9%); ΔpH optimum vs. Pro-Gly: +0.2 units; vs. Pro-Glu: −0.1 units |
| Conditions | Aqueous acid solution, 25°C, initial rates method; Kubacka & Scanlan, J. Agric. Food Chem. 1984 |
Why This Matters
Procurement of the correct N-nitrosodipeptide standard is essential because a 30–38% difference in formation rate constant under gastric-relevant pH conditions translates directly to non-interchangeable calibration in endogenous nitrosation studies.
- [1] Kubacka, W.; Scanlan, R.A. Kinetics of Nitrosation of 4 Dipeptides Amino Terminal in Proline. J. Agric. Food Chem. 1984, 32(2), 404–406. DOI: 10.1021/jf00122a058 View Source
